molecular formula C25H18FN3O3S B2935637 2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-45-1

2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2935637
CAS No.: 893318-45-1
M. Wt: 459.5
InChI Key: ZKOLKYZJBTZMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano ring, a benzothiazine ring, and a nitrile group. It also contains a fluorophenyl group and a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures, including a pyrano ring and a benzothiazine ring. The presence of the nitrile group would introduce polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the presence of functional groups, and the conditions (like temperature and pressure) under which it’s studied .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s impossible to predict the mechanism of action .

Future Directions

The future directions for a compound like this would depend on its intended use and how well it performs in that role. For example, if it’s a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or finding new applications for it .

Properties

IUPAC Name

2-amino-6-benzyl-4-(2-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c26-20-12-6-4-10-17(20)22-19(14-27)25(28)32-23-18-11-5-7-13-21(18)29(33(30,31)24(22)23)15-16-8-2-1-3-9-16/h1-13,22H,15,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOLKYZJBTZMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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